2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds, and an isoindole-dione moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-phenylpiperazine with an appropriate isoindole-dione precursor. One common method involves the nucleophilic substitution reaction where 4-phenylpiperazine reacts with a halogenated isoindole-dione under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the piperazine ring or the isoindole-dione moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to various reduced forms of the compound.
Scientific Research Applications
2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The isoindole-dione moiety may contribute to the compound’s binding affinity and specificity .
Properties
CAS No. |
138175-03-8 |
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Molecular Formula |
C20H21N3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[2-(4-phenylpiperazin-1-yl)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C20H21N3O3/c24-19-17-8-4-5-9-18(17)20(25)23(19)26-15-14-21-10-12-22(13-11-21)16-6-2-1-3-7-16/h1-9H,10-15H2 |
InChI Key |
OJFHYEUWODTULH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCON2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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